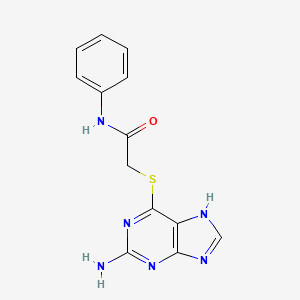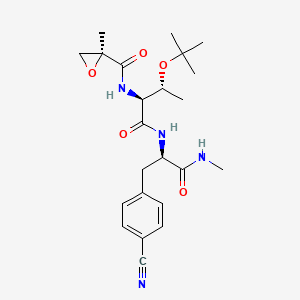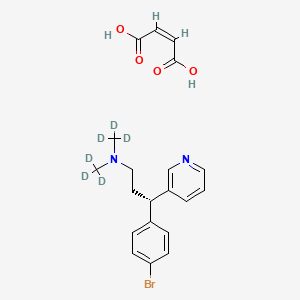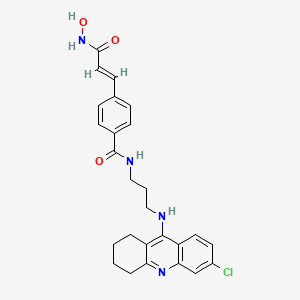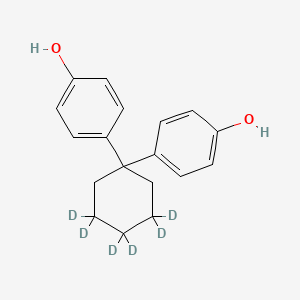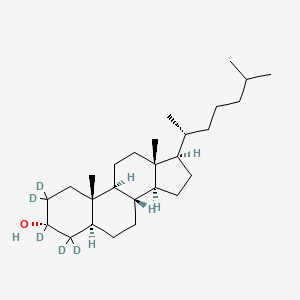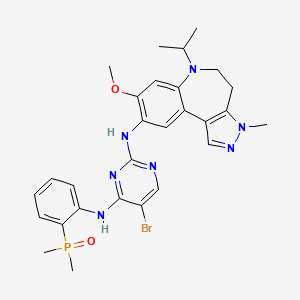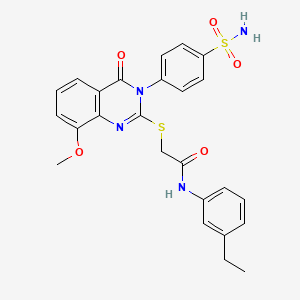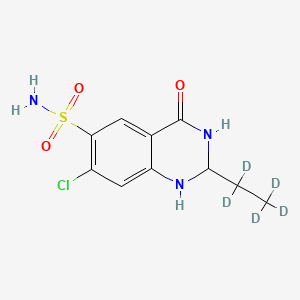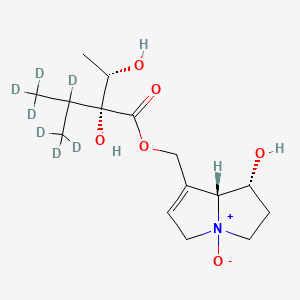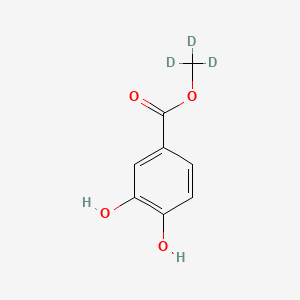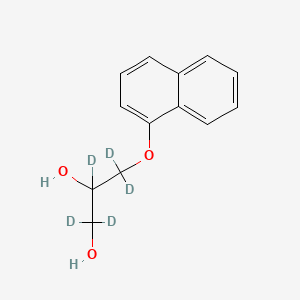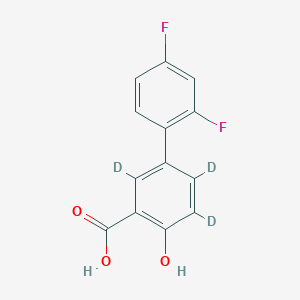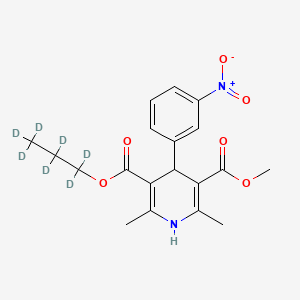
(rac)-Tolterodine-d14 (tartrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(rac)-Tolterodine-d14 (tartrate) is a deuterated form of tolterodine, a medication used to treat overactive bladder. The compound is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers. The tartrate salt form enhances its solubility and stability, making it suitable for pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (rac)-Tolterodine-d14 (tartrate) involves several steps, starting from commercially available starting materials. The key steps include:
Deuteration: Introduction of deuterium atoms into the tolterodine molecule. This can be achieved through catalytic hydrogenation using deuterium gas.
Formation of the Racemic Mixture: The deuterated tolterodine is then resolved into its enantiomers using chiral chromatography or crystallization techniques.
Tartrate Salt Formation: The resolved enantiomers are reacted with tartaric acid to form the tartrate salt.
Industrial Production Methods
Industrial production of (rac)-Tolterodine-d14 (tartrate) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Catalytic Deuteration: Using a deuterium source and a suitable catalyst to introduce deuterium atoms.
Chiral Resolution: Employing high-performance liquid chromatography (HPLC) or other chiral separation techniques.
Salt Formation: Reacting the resolved enantiomers with tartaric acid under controlled conditions to form the tartrate salt.
Análisis De Reacciones Químicas
Types of Reactions
(rac)-Tolterodine-d14 (tartrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted tolterodine derivatives.
Aplicaciones Científicas De Investigación
(rac)-Tolterodine-d14 (tartrate) has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the metabolism and excretion of tolterodine in the body.
Drug Development: Helps in the development of new drugs for overactive bladder treatment.
Biological Research: Used in studies to understand the mechanism of action of tolterodine and its effects on the bladder.
Industrial Applications: Employed in the synthesis of other deuterated compounds for pharmaceutical use.
Mecanismo De Acción
(rac)-Tolterodine-d14 (tartrate) exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors in the bladder. This inhibits the action of acetylcholine, leading to relaxation of the bladder muscles and reduction in urinary frequency and urgency. The molecular targets include muscarinic receptors M2 and M3, which are involved in bladder contraction.
Comparación Con Compuestos Similares
Similar Compounds
Tolterodine: The non-deuterated form of the compound.
Fesoterodine: Another antimuscarinic agent used for overactive bladder.
Oxybutynin: A similar compound with antimuscarinic properties.
Uniqueness
(rac)-Tolterodine-d14 (tartrate) is unique due to the presence of deuterium atoms, which can lead to differences in metabolic stability and pharmacokinetics compared to its non-deuterated counterpart. This can result in improved efficacy and reduced side effects.
Propiedades
Fórmula molecular |
C26H37NO7 |
|---|---|
Peso molecular |
489.7 g/mol |
Nombre IUPAC |
2-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C22H31NO.C4H6O6/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;5-1(3(7)8)2(6)4(9)10/h6-12,15-17,20,24H,13-14H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1/i1D3,2D3,3D3,4D3,16D,17D; |
Clave InChI |
TWHNMSJGYKMTRB-GPSUCFBESA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


